6-Methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-2H-pyran-3-carbonitrile
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Overview
Description
6-Methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-2H-pyran-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyrans This compound is characterized by the presence of a pyran ring, a nitrophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-2H-pyran-3-carbonitrile can be achieved through a multi-component reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. For this specific compound, the reaction typically involves the use of 3-nitrobenzaldehyde, ethyl acetoacetate, and urea in the presence of a catalyst such as concentrated hydrochloric acid .
Industrial Production Methods: In an industrial setting, the Biginelli reaction can be optimized by using microwave irradiation or other advanced techniques to increase yield and reduce reaction time. The use of nano-catalysts, such as nano-cellulose/BF3/Fe3O4, has also been explored to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Ammonia (NH3) or primary amines under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
6-Methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-2H-pyran-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, leading to inhibition of their activity. The nitrile group can form hydrogen bonds with amino acid residues in the active site of enzymes, further enhancing its inhibitory effects. The compound’s ability to inhibit enzymes involved in cell proliferation makes it a potential anti-cancer agent .
Comparison with Similar Compounds
6-Methyl-4,5-diphenyl-3,4-dihydropyrimidine-2(1H)-thione: This compound shares a similar pyrimidine ring structure but differs in the presence of a thione group instead of a nitrile group.
4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides: These compounds have a similar core structure but differ in the presence of hydroxyl and carboxamide groups.
Pyridazine and Pyridazinone Derivatives: These compounds contain a pyridazine ring and exhibit a wide range of biological activities.
Uniqueness: 6-Methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-2H-pyran-3-carbonitrile is unique due to its combination of a nitrophenyl group, a nitrile group, and a pyran ring
Properties
CAS No. |
62559-07-3 |
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Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyran-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O4/c1-8-5-11(12(7-14)13(16)19-8)9-3-2-4-10(6-9)15(17)18/h2-6,11-12H,1H3 |
InChI Key |
UCDCRKQXJLPWRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(C(=O)O1)C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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